molecular formula C9H6Cl2FNO B13221253 4-(2,4-Dichloro-5-fluorophenyl)azetidin-2-one

4-(2,4-Dichloro-5-fluorophenyl)azetidin-2-one

Katalognummer: B13221253
Molekulargewicht: 234.05 g/mol
InChI-Schlüssel: DEBYMVPNNJDCCO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(2,4-Dichloro-5-fluorophenyl)azetidin-2-one is a chemical compound with the molecular formula C₉H₆Cl₂FNO and a molecular weight of 234.05 g/mol . This compound is part of the azetidinone family, which is known for its diverse biological activities and applications in medicinal chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-Dichloro-5-fluorophenyl)azetidin-2-one typically involves the reaction of 2,4-dichloro-5-fluorobenzoyl chloride with azetidin-2-one under controlled conditions . The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process includes the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

4-(2,4-Dichloro-5-fluorophenyl)azetidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while substitution reactions can produce various substituted azetidinones .

Wissenschaftliche Forschungsanwendungen

4-(2,4-Dichloro-5-fluorophenyl)azetidin-2-one has several scientific research applications:

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-(2,4-Dichloro-5-fluorophenyl)azetidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of chlorine and fluorine atoms enhances its reactivity and potential as a versatile intermediate in synthetic chemistry .

Eigenschaften

Molekularformel

C9H6Cl2FNO

Molekulargewicht

234.05 g/mol

IUPAC-Name

4-(2,4-dichloro-5-fluorophenyl)azetidin-2-one

InChI

InChI=1S/C9H6Cl2FNO/c10-5-2-6(11)7(12)1-4(5)8-3-9(14)13-8/h1-2,8H,3H2,(H,13,14)

InChI-Schlüssel

DEBYMVPNNJDCCO-UHFFFAOYSA-N

Kanonische SMILES

C1C(NC1=O)C2=CC(=C(C=C2Cl)Cl)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.